![molecular formula C35H56O8 B016516 (3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one CAS No. 98813-13-9](/img/structure/B16516.png)
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Vue d'ensemble
Description
Bafilomycin D is a fungal metabolite that has been found in Streptomyces and has diverse biological activities. It is an inhibitor of vacuolar H+-ATPases (V-ATPases; Ki = 20 nM in N. crassa vacuolar membranes) and is selective for V-ATPases over P-type ATPases (Ki = 20,000 nM for the E. coli enzyme). Bafilomycin D induces autophagosome accumulation in MCF-7 cells when used at concentrations ranging from 10 to 1,000 nM. It reduces viral genome copy numbers in the culture supernatant of Vero E6 cells infected with H1N1 influenza A.
Bafilomycin D shares the same mode of action as bafilomycin A1 which has been the analog of choice in cell biology studies of the role of ATPase. Bafilomycin D contains the ring opened side chain and is a much more stable analog of bafilomycin A1. In-house data demonstrate that bafilomycin D is also a much more selective inhibitor of mammalian cells than bafilomycin A which exhibits a broad profile against tumor cells, fungi and nematodes. Limited availability has restricted a more in depth investigation of this metabolite.
Bafilomycin D is a member of a potent family of macrocyclic lactones. Bafilomycin D contains the ring-opened side chain and is a much more stable analogue of bafilomycin A1. Limited availability has restricted a more in depth investigation of this metabolite.
Applications De Recherche Scientifique
Antifungal Activity
Bafilomycin A1, a representative compound of the plecomacrolide natural product family, has potent antifungal activities . This makes Bafilomycin D a potential candidate for the development of new antifungal drugs.
Inhibition of Vacuolar H±ATPase
Bafilomycin A1 is a potent and specific inhibitor of vacuolar H±ATPase (V-ATPase) . V-ATPase is an important drug target for osteoporosis . Therefore, Bafilomycin D could be explored for its potential in osteoporosis treatment.
Disruption of Mitochondrial Electrochemical Gradient
In some cell lines, Bafilomycin has been found to disrupt the electrochemical gradient of the mitochondria . This property could be useful in studying mitochondrial functions and developing treatments for diseases related to mitochondrial dysfunction.
Induction of Cytochrome c Release
Bafilomycin can induce the release of cytochrome c , which is an initiator of apoptosis. This suggests that Bafilomycin D could be used in cancer research to study apoptosis mechanisms and develop new cancer therapies.
Remodeling of Ca2+ Signaling
Bafilomycin A1 has been found to affect Ca2+ ATPases , which are responsible for creating sharp Ca2+ gradients across intracellular membranes or the plasma membrane and preserving a low baseline Ca2+ level in the cytoplasm . This remodeling of Ca2+ signaling is an important step in cancer progression , suggesting a potential application of Bafilomycin D in cancer research.
Large-Scale Production for Drug Development
The genetically engineered S. lohii strain (SLO-08) with orf1 overexpression and inactivation of the biosynthetic genes orf2 and orf3, solely produced bafilomycin A1 with the titer of 535.1 ± 25.0 mg/L in an optimized fermentation medium in shaking flasks . This recombinant strain holds considerable application potential in large-scale production of Bafilomycin D for new drug development .
Propriétés
IUPAC Name |
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12+,16-15+,21-13+,22-18+,30-19+/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOTUWJMGBWBEO-YXTSRGFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bafilomycin D | |
CAS RN |
98813-13-9 | |
Record name | Bafilomycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098813139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.